3-(3-Pyridyl)-2-propen-1-OL
Overview
Description
3-(3-Pyridyl)-2-propen-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry : This compound is useful in coordination chemistry and as metallosupramolecular synthons with silver, copper, palladium, and zinc salts, as shown in the study by Steel and Sumby (2003) from "Dalton Transactions" (Steel & Sumby, 2003).
Polarographic Reduction Studies : Its polarographic reduction is useful for studying the reactivity of pyridyl analogues of chalcone in various pH ranges, as detailed by Butkiewicz (1972) in "Journal of Electroanalytical Chemistry" (Butkiewicz, 1972).
Reactivity with Nitro Derivatives : The compound has shown unprecedented reactivity for the metal-free reduction of nitro groups in aromatic and heteroaromatic compounds to amino functions, according to Giomi et al. (2008) in "Tetrahedron Letters" (Giomi, Alfini & Brandi, 2008).
Synthesis of Indolizidine Skeletons : It serves as a starting material for synthesizing indolizidine skeletons, such as (try)-lentiginosine, with a 27% overall yield, as found in a study by Giomi et al. (2011) in "The Journal of Organic Chemistry" (Giomi et al., 2011).
Formation of α-Amino Esters : 2-Pyridyl-phenyl methanol can act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds, facilitating the formation of α-amino esters, as described by Giomi et al. (2011) in "Tetrahedron" (Giomi, Alfini & Brandi, 2011).
Fluorescent Probes for Zn2+ Ion : 3-(2-pyridyl)-2-pyrazoline derivatives, related to this compound, are novel fluorescent probes for Zn2+ ion with enhanced fluorescence intensity upon addition of the Zn2+ ion, as explored by Wang et al. (2001) in "Tetrahedron Letters" (Wang et al., 2001).
Hypoglycemic Activity : 3-(3-methyl-2-pyridyl)propan-1-ol, a related compound, has shown potent hypoglycemic activity but may cause hepatic triglyceride elevation or death in test animals, as studied by Blank et al. (1979) in "Journal of Medicinal Chemistry" (Blank et al., 1979).
Influence on Proton-Transfer Reactions : Deazabipyridyls, like 2-(2-hydroxyphenyl)pyridin-3-ol and 2-(2-pyridyl)phenol, influence the efficiency of proton-transfer reactions in the S1 state, as indicated by Kaczmarek et al. (1994) in "Journal of The Chemical Society-perkin Transactions 1" (Kaczmarek et al., 1994).
Mechanism of Action
Target of Action
Similar compounds such as imidacloprid, a neonicotinoid insecticide modeled after nicotine, target the chrna7-fam7a fusion protein in humans . Another compound, pyrazolo[3,4-b]pyridin-6-one derivatives, has been reported to target tubulin in cancer cells .
Mode of Action
For instance, Imidacloprid, a neonicotinoid, acts as an agonist to the nicotinic acetylcholine receptor, causing overstimulation and eventual paralysis in insects . Pyrazolo[3,4-b]pyridin-6-one derivatives inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
Similar compounds like nitrosamines can cause dna alkylation damage, which is repaired by various dna repair pathways . Another compound, nicotine, is metabolized through carbonyl reduction, α-hydroxylation, and pyridine nitrogen oxidation in the liver .
Result of Action
Similar compounds like diallyl trisulfide have been found to inhibit the carcinogenic effects of tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk) in lung tumorigenesis .
Properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCHWDTMRVOJD-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295549 | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-39-6 | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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